molecular formula C11H9Cl2N3 B3024088 6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine CAS No. 919522-35-3

6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine

Cat. No.: B3024088
CAS No.: 919522-35-3
M. Wt: 254.11 g/mol
InChI Key: GWCIQAXDQQBPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine is a pyridazine derivative featuring a chloro-substituted pyridazine core linked to a 2-chlorobenzyl group via an amine bridge. 1) . The 2-chlorobenzyl substituent introduces both steric bulk and electron-withdrawing effects, which may influence its physicochemical properties and biological interactions. Pyridazine derivatives are widely studied for applications in medicinal chemistry, particularly as antiangiogenic agents , and structural variations in substituents play a critical role in modulating activity.

Properties

IUPAC Name

6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c12-9-4-2-1-3-8(9)7-14-11-6-5-10(13)15-16-11/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCIQAXDQQBPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561219
Record name 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919522-35-3
Record name 6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Comparison of Pyridazin-3-Amine Derivatives

Compound Name Substituent Molecular Weight Melting Point (°C) Key Properties/Activities
6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine 2-Chlorobenzyl 262.56 Not reported Inferred lipophilicity & stability
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine (12) 4-Nitrophenyl 250.65 182–183 Antiangiogenic activity
6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine (13) 4-Nitrophenyl, Methoxy 236.23 123–125 Reduced thermal stability
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-Methoxyphenyl 235.67 Not reported Hydrogen-bonded crystal packing
6-Chloro-N-(2,2,2-trifluoroethyl)pyridazin-3-amine Trifluoroethyl 211.57 Not reported High electronegativity
6-Chloro-N-(2-phenylethyl)pyridazin-3-amine Phenylethyl 233.70 Not reported Increased hydrophobicity
Substituent Effects:
  • Electron-Withdrawing Groups (EWGs): The nitro group in compound 12 increases melting point (182–183°C) compared to the methoxy analog 13 (123–125°C), likely due to enhanced dipole-dipole interactions .
  • Hydrogen Bonding: In 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, crystal packing is stabilized by N–H···N hydrogen bonds and C–H···O interactions involving the methoxy group . The target compound’s benzyl group may reduce hydrogen bonding capacity but enhance hydrophobic interactions.
  • Lipophilicity: The phenylethyl substituent in and trifluoroethyl group in demonstrate how aliphatic chains or fluorinated groups alter solubility.

Crystallographic and Computational Insights

  • Crystal Packing: The monoclinic crystal system of 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine (space group P2/c) features interplanar π-π distances of 3.5–3.7 Å . The target compound’s benzyl group may induce similar stacking but with altered torsion angles due to steric effects.
  • Software Tools : Programs like SHELXL and ORTEP-3 are critical for structural validation and visualization.

Biological Activity

6-Chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N3. The presence of chlorine atoms and the pyridazine ring structure contribute to its unique chemical properties, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects.
  • Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways within cells .

Biological Activity Overview

Research has demonstrated several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies indicate that this compound shows promising antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary findings suggest that the compound has potential as an anticancer agent, with specific efficacy noted in vitro against certain cancer cell lines.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, although more research is needed to elucidate these effects fully.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerEC50 values indicating significant activity
Anti-inflammatoryPotential pathways identified

Case Study: Anticancer Efficacy

A study focused on the anticancer potential of this compound revealed that it exhibited cytotoxic effects on various cancer cell lines. The compound's mechanism involved the induction of apoptosis in cancer cells, with EC50 values demonstrating its potency .

Case Study: Antimicrobial Activity

In another investigation, the compound was tested against a panel of bacterial strains. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.